molecular formula C25H22BrN5O3S B11667540 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667540
M. Wt: 552.4 g/mol
InChI Key: DMZLJZNCCSBXIF-JFLMPSFJSA-N
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Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a 4-methoxyphenyl group at position 4. The triazole ring is further functionalized with a sulfanyl group linked to an acetohydrazide moiety. The hydrazide segment is conjugated to a 3-bromo-4-methoxyphenyl group via an imine (E-configuration). This architecture combines electron-donating (methoxy) and electron-withdrawing (bromo) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C25H22BrN5O3S

Molecular Weight

552.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22BrN5O3S/c1-33-20-11-9-18(10-12-20)24-29-30-25(31(24)19-6-4-3-5-7-19)35-16-23(32)28-27-15-17-8-13-22(34-2)21(26)14-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

DMZLJZNCCSBXIF-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazide intermediate: This step involves the reaction of an appropriate acyl hydrazide with a suitable aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.

    Cyclization to form the triazole ring: The hydrazone intermediate is then subjected to cyclization reactions, often using azide compounds and copper catalysts, to form the triazole ring.

    Introduction of the bromomethoxyphenyl group: The final step involves the bromination and methoxylation of the phenyl ring, typically using bromine and methanol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromomethoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, protein binding, and other biological interactions.

    Industrial Applications: It is investigated for use in the synthesis of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: The compound can bind to specific proteins, altering their structure and function.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 1,2,4-triazole-acetohydrazide hybrids. Below is a systematic comparison with structurally related analogs from the evidence:

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Biological/Physical Properties (If Reported) Reference
Target Compound 3-Bromo-4-methoxyphenyl; 4-methoxyphenyl-phenyl on triazole Not explicitly reported -
N′-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Benzyloxy-3-methoxyphenyl; 4-bromophenyl and 2-methylprop-2-en-1-yl on triazole Enhanced lipophilicity due to benzyloxy group
N′-[(E)-(5-Bromo-2-methoxyphenyl)methylene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-Bromo-2-methoxyphenyl; 4-methylphenyl-phenyl on triazole Crystallizes in monoclinic system (analogous to )
2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide 4-Methylphenyl-phenyl on triazole; propenylidene group 95% purity; no significant hazards reported
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide 4-Chloro-3-nitrophenyl; ethyl and 4-methoxyphenyl on triazole Nitro group may enhance electrophilic reactivity

Key Observations:

Nitro substituents () are associated with heightened electrophilicity, which could enhance binding to biological targets but may also increase toxicity . Bromo vs. Chloro: Bromine’s larger atomic radius ( vs. 16) may lead to stronger van der Waals interactions in protein binding pockets.

Synthetic Methodologies: Microwave-assisted synthesis () reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (~85% vs.

Crystallographic Insights: Analogous compounds (e.g., ) crystallize in a monoclinic C2 space group with Z = 4 and density ~1.4 g/cm³, suggesting similar packing efficiency for the target compound .

Biological Activity

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Biological Activity

Research has revealed that compounds containing the 1,2,4-triazole scaffold exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

The compound demonstrates significant antimicrobial activity against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values against common pathogens:

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32
Pseudomonas aeruginosa16

This indicates that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and has moderate activity against Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. It was tested against several fungal strains with the following results:

Fungal StrainMIC (μg/mL)
Candida albicans12
Aspergillus niger24

These results suggest that the compound could be a potential candidate for antifungal therapies.

Anticancer Activity

The triazole derivatives have also been evaluated for their anticancer properties. In vitro studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values were determined as follows:

Cancer Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in biosynthetic pathways of bacteria and fungi.
  • DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, which are crucial for DNA replication and transcription.
  • Receptor Modulation : It may also modulate receptor activities associated with cancer cell growth and survival.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

  • Study on Antimicrobial Resistance : A clinical trial investigated its effectiveness against drug-resistant strains of Staphylococcus aureus, showing promising results in reducing infection rates.
  • Anticancer Trials : Preliminary trials in animal models demonstrated significant tumor reduction when treated with this compound compared to control groups.

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